5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Description
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (molecular formula: C₉H₇Cl₂N₃S₂) is a 1,3,4-thiadiazole derivative featuring a sulfanyl group linked to a 3,4-dichlorobenzyl moiety and an amino group at position 2. This compound is part of a broader class of thiadiazoles known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(3-7(6)11)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKSVGUSBSCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NN=C(S2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the intermediate, cyclization, and purification through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Oxidation State | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfoxide | H₂O₂, mCPBA | RT, 6–8 hrs in DCM | 5-{[(3,4-Dichlorophenyl)methyl]sulfinyl}-1,3,4-thiadiazol-2-amine |
| Sulfone | KMnO₄, HNO₃ (dilute) | Reflux (80°C), 12 hrs | 5-{[(3,4-Dichlorophenyl)methyl]sulfonyl}-1,3,4-thiadiazol-2-amine |
Key Findings :
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Oxidation to sulfoxides occurs with mild agents (e.g., H₂O₂) at room temperature, while sulfones require stronger oxidizers like KMnO₄ .
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The electron-withdrawing dichlorophenyl group stabilizes the sulfone product, enhancing reaction yields (~75–85%) .
Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at C2 and C5 positions, facilitated by electron-deficient nitrogen atoms.
Nucleophilic Aromatic Substitution (NAS)
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| C2 (Amine) | R-X (alkyl/aryl halides) | K₂CO₃, DMF, 60°C, 4–6 hrs | 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-N-alkyl/aryl-1,3,4-thiadiazol-2-amine |
| C5 (Sulfanyl) | Cl⁻, Br⁻ | NaH, THF, 0°C–RT, 2–3 hrs | 5-Halo-1,3,4-thiadiazol-2-amine derivatives |
Key Findings :
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Substitution at C2 is favored due to the electron-withdrawing effect of the dichlorophenyl group, enabling high regioselectivity .
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Microwave-assisted methods reduce reaction times (e.g., 10–15 min) and improve yields (~90%) .
Condensation Reactions
The primary amine (-NH₂) at C2 participates in Schiff base formation with aldehydes.
| Aldehyde | Catalyst | Conditions | Product |
|---|---|---|---|
| 4-Methoxybenzaldehyde | AcOH (catalytic) | MW, 300W, 110°C, 5 min | (E)-N-(4-Methoxybenzylidene)-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine |
| 3-Nitrobenzaldehyde | None | Reflux (EtOH), 4 hrs | (E)-N-(3-Nitrobenzylidene)-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine |
Key Findings :
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Microwave irradiation significantly accelerates condensation, achieving ~89% yields compared to conventional methods (60–70%) .
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Electron-deficient aldehydes (e.g., nitro-substituted) require longer reaction times .
Reductive Transformations
The sulfanyl group and thiadiazole ring can undergo reduction under specific conditions.
| Target Group | Reagent | Conditions | Product |
|---|---|---|---|
| Sulfanyl (-S-) | LiAlH₄ | THF, 0°C–RT, 2 hrs | 5-{[(3,4-Dichlorophenyl)methyl]}-1,3,4-thiadiazol-2-amine (thiol intermediate) |
| Thiadiazole Ring | H₂, Pd/C | EtOH, 50 psi, 6 hrs | Partially saturated thiadiazoline derivatives |
Key Findings :
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Reduction of the sulfanyl group produces unstable thiol intermediates, often requiring in situ stabilization .
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Complete ring saturation is rare; partial reduction retains aromaticity .
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form fused heterocycles.
| Reagent | Conditions | Product |
|---|---|---|
| CS₂, KOH | Reflux (EtOH), 8 hrs | Thiadiazolo[3,2-b] thiadiazine derivatives |
| Ethyl chloroacetate | DMF, 100°C, 12 hrs | Thiadiazole-pyridine hybrids |
Key Findings :
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Cyclization with CS₂ introduces additional sulfur atoms, enhancing lipophilicity .
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Hybrid systems exhibit improved pharmacological profiles, including anticonvulsant activity .
Stability Under Acidic/Basic Conditions
| Condition | Effect |
|---|---|
| Strong Acids | Protonation of amine group; ring cleavage at high concentrations (>2M HCl) |
| Strong Bases | Deprotonation of NH₂; ring degradation via sulfur extrusion |
Key Findings :
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Stability in dilute acids (pH 4–6) makes it suitable for pharmaceutical formulations .
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Base-mediated degradation limits utility in alkaline environments .
Comparative Analysis of Key Derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine against various pathogens. For instance:
- A study demonstrated its effectiveness against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
- The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Anticancer Properties
The anticancer potential of this compound has been extensively investigated. Key findings include:
- In vitro studies reported significant cytotoxic effects on various cancer cell lines including human breast (MCF-7), colon (HCT116), and lung (H460) cancer cells. The half maximal inhibitory concentration (IC50) values ranged from 0.28 to 10 µg/mL depending on the cell line .
- Mechanistic studies suggest that the compound may inhibit DNA synthesis and affect key signaling pathways involved in tumorigenesis .
- A structure–activity relationship analysis indicated that modifications on the phenyl ring significantly influence the anticancer activity of thiadiazole derivatives .
Anti-inflammatory and Other Activities
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and may be beneficial in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Phenyl Derivatives
2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine (Compound 9)
- Structure : Differs in the chlorine substitution pattern (2,6-dichloro vs. 3,4-dichloro).
- Impact : The 3,4-dichloro configuration in the target compound may provide better steric and electronic interactions with hydrophobic binding pockets in biological targets, as meta/para substitutions often enhance activity compared to ortho positions .
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Halogen-Substituted Analogs
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Structure: Replaces dichlorophenyl with a mono-fluorinated benzyl group.
Heteroaromatic and Alkyl/Aryl Modifications
5-{[(Thiophen-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- Structure : Substitutes phenyl with a thiophene ring.
- Impact : Thiophene’s aromaticity and smaller size may alter π-π stacking interactions, reducing affinity for certain targets but enabling unique binding modes .
N-(3-Chloro-4-methylphenyl)-5-[(2-ethoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article synthesizes current research findings on the compound's biological activity, including its mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a dichlorophenyl group and a sulfanyl moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
- Cell Cycle Modulation : The compound influences cell cycle dynamics by increasing the proportion of apoptotic cells in treated cultures, particularly affecting tumor cell lines like MCF-7 and LoVo .
- Reactive Oxygen Species (ROS) Modulation : It inhibits the production of ROS and activates antioxidant enzymes such as superoxide dismutase (SOD), contributing to its protective effects against oxidative stress .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its IC50 values:
These findings indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines.
Structure-Activity Relationship (SAR)
The effectiveness of thiadiazole derivatives often hinges on their structural components:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., dichlorophenyl) enhances the compound's potency against cancer cells. Variations in substituents can lead to significant differences in biological activity .
- Pharmacophore Considerations : The thiadiazole ring's ability to penetrate cellular membranes facilitates interaction with intracellular targets .
Case Studies
- Anticancer Activity Evaluation : A study evaluated various thiadiazole derivatives including the target compound against human cancer cell lines. Results indicated that compounds with similar structures exhibited varied IC50 values based on their substituents and functional groups .
- Toxicity Assessment : In a toxicity evaluation using Daphnia magna, the compound demonstrated low toxicity levels (less than 20% lethality at high concentrations), suggesting a favorable safety profile for further drug development .
Q & A
Q. What are the standard synthetic routes for preparing 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine?
The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazides can be cyclized using reagents like potassium thiocyanate and concentrated sulfuric acid, followed by alkylation with 3,4-dichlorobenzyl derivatives. A reflux setup with POCl₃ (phosphorus oxychloride) under controlled pH (8–9) is often employed to precipitate the product . Modifications to the aryl or alkyl groups can be introduced by varying aldehydes or alkylating agents .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- X-ray crystallography to confirm planar molecular geometry and intramolecular hydrogen bonding (e.g., C–H···N interactions) .
- Spectroscopic methods : ¹H/¹³C NMR for functional group identification, IR for thiol (-SH) or amine (-NH₂) stretches, and elemental analysis for purity validation .
- Chromatography : TLC or HPLC to assess purity and reaction progress .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Antimicrobial assays (e.g., broth microdilution for MIC determination against bacterial/fungal strains).
- Cytotoxicity studies (MTT assay on cancer cell lines) to identify apoptosis-inducing potential .
- Enzyme inhibition assays (e.g., acetylcholinesterase or urease inhibition) to probe mechanistic pathways .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Reagent stoichiometry : Adjust molar ratios of thiosemicarbazide to potassium thiocyanate (1:1.2) to minimize side products .
- Solvent selection : Use DMF (dimethylformamide) for cyclocondensation to enhance reaction efficiency .
- Temperature control : Maintain reflux at 90°C ± 2°C during cyclization to prevent decomposition .
- Purification : Recrystallize from acetone/water (2:1) to achieve >95% purity .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Substituent variation : Replace the 3,4-dichlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Hydrogen bonding analysis : Correlate intramolecular C–H···N interactions (observed in X-ray data) with enhanced stability or target binding .
- Pharmacophore modeling : Use DFT calculations to map electrostatic potentials and predict binding affinities .
Q. How can contradictory biological activity data across studies be resolved?
- Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell line passages).
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., methyl vs. tert-butyl groups) to isolate variables affecting activity .
- Meta-analysis : Compare datasets from similar scaffolds (e.g., 1,3,4-thiadiazoles) to identify trends in bioactivity .
Q. What computational approaches are employed to predict its mechanism of action?
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How can derivatives be designed for enhanced anticancer activity?
- Hybrid molecules : Conjugate the thiadiazole core with known pharmacophores (e.g., indole or quinoline) via sulfanyl linkers to improve DNA intercalation .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance tumor-specific uptake .
- Combination therapy : Screen synergies with cisplatin or doxorubicin to reduce IC₅₀ values in resistant cell lines .
Methodological Notes
- Data contradiction analysis : Always cross-validate biological results with orthogonal assays (e.g., flow cytometry for apoptosis alongside caspase-3 activation assays) .
- Experimental design : Include positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
